molecular formula C11H6BrN3O2 B14618901 4-Bromo-1-hydroxynaphthalene-2-carbonyl azide CAS No. 57233-78-0

4-Bromo-1-hydroxynaphthalene-2-carbonyl azide

Katalognummer: B14618901
CAS-Nummer: 57233-78-0
Molekulargewicht: 292.09 g/mol
InChI-Schlüssel: BKPUIZRSZKFLQP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-1-hydroxynaphthalene-2-carbonyl azide: is an organic compound with the molecular formula C11H6BrN3O2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains functional groups such as bromine, hydroxyl, and azide

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-hydroxynaphthalene-2-carbonyl azide typically involves multiple steps. One common method starts with the bromination of 1-hydroxynaphthalene to introduce the bromine atom at the 4-position.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Bromo-1-hydroxynaphthalene-2-carbonyl azide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of alkyl azides.

    Reduction: Formation of primary amines.

    Rearrangement: Formation of isocyanates.

Wirkmechanismus

The mechanism of action of 4-Bromo-1-hydroxynaphthalene-2-carbonyl azide primarily involves its azide group. The azide group is highly reactive and can participate in various chemical transformations. For example, in nucleophilic substitution reactions, the azide group acts as a nucleophile, attacking electrophilic centers and replacing other leaving groups . In reduction reactions, the azide group is converted to an amine, releasing nitrogen gas (N2) in the process .

Vergleich Mit ähnlichen Verbindungen

    4-Bromo-1-hydroxynaphthalene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an azide.

    1-Hydroxy-2-naphthoic acid: Lacks the bromine and azide groups but has a similar naphthalene core.

    2-Bromo-1-naphthol: Similar structure but lacks the carbonyl and azide groups.

Uniqueness: 4-Bromo-1-hydroxynaphthalene-2-carbonyl azide is unique due to the presence of the azide group, which imparts distinct reactivity compared to its analogs. The combination of bromine, hydroxyl, and azide groups in a single molecule allows for diverse chemical transformations and applications .

Eigenschaften

CAS-Nummer

57233-78-0

Molekularformel

C11H6BrN3O2

Molekulargewicht

292.09 g/mol

IUPAC-Name

4-bromo-1-hydroxynaphthalene-2-carbonyl azide

InChI

InChI=1S/C11H6BrN3O2/c12-9-5-8(11(17)14-15-13)10(16)7-4-2-1-3-6(7)9/h1-5,16H

InChI-Schlüssel

BKPUIZRSZKFLQP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=CC(=C2O)C(=O)N=[N+]=[N-])Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.